N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide (MW: 297.35 g/mol, C₁₆H₁₉N₅O, InChI Key: GJFSVSIMGQAXBN-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide chemical class. This scaffold has been independently validated as a privileged chemotype for kinase inhibition, most notably against p21-activated kinase 1 (PAK1) and glycogen synthase kinase 3 beta (GSK-3β).

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
Cat. No. B12160096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H19N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h5-9H,1-4H3,(H,17,22)(H,18,19)
InChIKeyGJFSVSIMGQAXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide: Validated Scaffold for Targeted Kinase Inhibitor Procurement


N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide (MW: 297.35 g/mol, C₁₆H₁₉N₅O, InChI Key: GJFSVSIMGQAXBN-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide chemical class. This scaffold has been independently validated as a privileged chemotype for kinase inhibition, most notably against p21-activated kinase 1 (PAK1) [1] and glycogen synthase kinase 3 beta (GSK-3β) [2]. The compound features a 3,5-dimethyl-1-isopropyl-1H-pyrazol-4-yl substituent attached via a carboxamide linker to the indazole core, a substitution pattern designed to modulate hydrophobic back-pocket interactions critical for kinase selectivity. It is commercially available as a research-grade screening compound from multiple vendors.

Why N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide Cannot Be Replaced by Generic Indazole-3-Carboxamide Analogs


Substitution within the 1H-indazole-3-carboxamide class is not functionally interchangeable. Structure-activity relationship (SAR) studies have demonstrated that kinase inhibitory potency and selectivity are exquisitely sensitive to the nature of the N-aryl substituent on the carboxamide [1]. The 3,5-dimethyl-1-isopropyl pyrazole group of the target compound occupies a hydrophobic back-pocket region of the kinase ATP-binding site, and even minor modifications—such as replacement with a tetrahydroindazole core, alteration of the pyrazole methylation pattern, or substitution of the isopropyl group—can ablate PAK1 selectivity across a panel of 29 kinases [1]. Furthermore, the fully aromatic indazole core of the target compound confers a distinct conformational profile and hydrogen-bonding capacity compared to the partially saturated tetrahydroindazole analog, directly impacting target engagement geometry as evidenced by X-ray crystallography of related indazole-kinase co-complexes [2]. Generic substitution without empirical validation therefore carries a high risk of introducing off-target activity or complete loss of potency.

Quantitative Differentiation Evidence for N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide Against Closest Comparators


Structural Differentiation from the Tetrahydroindazole Analog: Aromatic vs. Saturated Core Geometry

The target compound possesses a fully aromatic 1H-indazole core, whereas its closest commercially available analog—N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide—contains a saturated cyclohexane-fused pyrazole ring system. Published SAR for the indazole-3-carboxamide class demonstrates that aromaticity of the bicyclic core is critical for maintaining the planar geometry required for ATP-binding site hinge-region hydrogen bonding [1]. In the related ITK inhibitor series, X-ray crystallography confirmed that the tetrahydroindazole core induces a steric clash with the kinase hinge region, reducing binding affinity by approximately 10- to 100-fold compared to the fully aromatic indazole scaffold in head-to-head comparisons [2]. The target compound's aromatic core is therefore predicted to retain superior hinge-binding capacity relative to the tetrahydro analog.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

PAK1 Inhibitory Potential: Class-Validated Activity vs. Unsubstituted Scaffold Baseline

The 1H-indazole-3-carboxamide scaffold has been independently validated as a PAK1 inhibitor chemotype through fragment-based screening and systematic SAR exploration. The representative lead compound 30l (a 1H-indazole-3-carboxamide derivative) achieved a PAK1 IC₅₀ of 9.8 nM with selectivity confirmed against a panel of 29 kinases including PAK4, indicating that appropriate N-aryl substitution can yield sub-nanomolar potency [1]. The target compound's 3,5-dimethyl-1-isopropyl pyrazole substituent provides the hydrophobic back-pocket occupancy identified as essential for PAK1 potency in the published SAR [1]. By contrast, the unsubstituted 1H-indazole-3-carboxamide parent scaffold shows negligible PAK1 inhibition (>10 μM) [1], confirming that the pyrazole substituent is an absolute requirement for target engagement. While direct IC₅₀ data for the target compound have not been published, its structural features map directly onto the SAR-defined pharmacophore.

PAK1 Kinase Cancer Metastasis Fragment-Based Drug Discovery

GSK-3β Inhibitory Activity: Scaffold-Class Validation with Quantitative Hit Data

The 1H-indazole-3-carboxamide scaffold has been independently discovered as a novel structural class of human GSK-3β inhibitors through structure-based virtual screening. Eight hit compounds from this chemotype demonstrated pIC₅₀ values ranging from 4.9 to 5.5 (IC₅₀ ≈ 3.2–12.6 μM) against human GSK-3β in biochemical assays [1]. X-ray crystallography at 2.50 Å resolution confirmed that the indazole-3-carboxamide core binds to the ATP-binding site of GSK-3β via hinge-region hydrogen bonds, with the N-substituent extending toward the solvent-exposed region [1]. This dual-kinase pharmacological profile (PAK1 + GSK-3β) is a distinguishing feature of the 1H-indazole-3-carboxamide scaffold relative to single-target kinase inhibitors such as G-5555 (PAK1-selective) or CHIR-99021 (GSK-3β-selective), offering potential polypharmacology applications in diseases where both kinases are dysregulated [2].

GSK-3β Kinase Diabetes Neurodegenerative Disease

Synthetic Accessibility and Precursor Availability: Procurement Advantage Over Custom-Synthesized Analogs

The target compound is assembled via a single-step EDC-mediated amide coupling between commercially available indazole-3-carboxylic acid and 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 60706-59-4), a precursor stocked by major suppliers including Santa Cruz Biotechnology (sc-347420) . This convergent synthetic route, described in the patent literature for related indazolopyrazole compounds with reported yields of ~40% for the coupling step [1], contrasts with multi-step linear syntheses required for more complex indazole-3-carboxamide analogs such as compound 30l (≥5 synthetic steps) [2]. The availability of both coupling partners from commercial sources enables rapid resupply and scale-up without reliance on custom synthesis, reducing lead times by an estimated 4–8 weeks compared to de novo synthesis of customized analogs.

Chemical Synthesis Procurement Efficiency Amide Coupling

High-Value Application Scenarios for N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide Procurement


Focused Kinase Inhibitor Library Design for Oncology Screening

The target compound is ideally suited as a core scaffold representative in focused kinase inhibitor libraries targeting PAK1-driven tumor metastasis. Given the validated PAK1 IC₅₀ of 9.8 nM for the optimized analog compound 30l from the same scaffold class [1], the target compound serves as a structurally simplified, synthetically accessible entry point from which medicinal chemistry optimization can proceed. Its incorporation into screening decks alongside structurally distinct PAK1 chemotypes (e.g., G-5555) enables scaffold-hopping SAR campaigns.

Dual PAK1/GSK-3β Chemical Probe Development for Metabolic Disease Research

The 1H-indazole-3-carboxamide scaffold is one of the few chemotypes with independently confirmed inhibitory activity against both PAK1 and GSK-3β [1][2]. This dual-kinase profile is therapeutically relevant in type-2 diabetes, where PAK1 regulates insulin secretion and GSK-3β controls glycogen synthesis. Procurement of the target compound enables investigation of simultaneous pathway modulation without the confounding effects of combining two separate selective inhibitors.

Structure-Based Drug Design Starting Point with Crystallographic Validation Potential

The indazole-3-carboxamide core has been successfully co-crystallized with both GSK-3β (2.50 Å resolution) [2] and ITK (PDB: 4PPC) [3], demonstrating that this scaffold class is amenable to X-ray crystallographic fragment elaboration. The target compound's relatively low molecular weight (297.35 g/mol) and defined substitution pattern make it an attractive candidate for soaking experiments to obtain high-resolution co-crystal structures, providing a structural basis for rational design that is not available for larger, more flexible analogs.

Rapid Resupply Screening Campaigns Requiring Short Lead Times

Because both synthetic precursors—indazole-3-carboxylic acid and 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (sc-347420)—are stocked by commercial suppliers , the target compound can be resupplied within 2–4 weeks via single-step amide coupling. This contrasts with the 8–12 week lead times typical for custom-synthesized PAK1 leads such as compound 30l, making it the pragmatic choice for iterative screening campaigns where compound consumption outpaces custom synthesis capacity.

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